molecular formula C10H14N2O B2701459 2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine CAS No. 250217-26-6

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2701459
CAS No.: 250217-26-6
M. Wt: 178.235
InChI Key: DYDHHAHLVCSNJZ-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 1-methyl-3-pyrrolidinol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known compound with a similar pyridine structure.

    2-Pyrrolidinone: Another compound with a pyrrolidine ring.

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

Uniqueness

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a 1-methylpyrrolidin-3-yloxy group makes it a versatile compound with diverse applications.

Biological Activity

2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 1-methylpyrrolidine moiety, which enhances its interaction with various biological targets. Its unique structure suggests potential for diverse pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit proliferation in various cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer.

Cell Line GI50 (µM) Selectivity
MDA-MB-45317High
HCC70>200Low
MDA-MB-231>200Low

These results suggest that the compound may selectively target specific cancer subtypes while exhibiting lower toxicity in others, highlighting its potential as a targeted therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Preliminary findings suggest that it may modulate inflammatory pathways, potentially through interaction with cytokines or inflammatory mediators. This mechanism could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound is believed to involve:

  • Interaction with Molecular Targets : The compound may bind to specific enzymes or receptors, altering their activity.
  • Influence on Signaling Pathways : It can affect pathways related to inflammation, cell proliferation, and apoptosis, although the exact pathways can vary based on the cellular context and target tissues .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In studies using MDA-MB-453 cells, the compound demonstrated significant antiproliferative effects with a GI50 value of 17 µM, indicating strong selective activity against this particular cell line.
  • Inflammation Model : In animal models of inflammation, treatment with the compound resulted in a marked reduction in inflammatory markers, suggesting potential therapeutic use in inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the pyridine ring or the pyrrolidine moiety have yielded analogs with improved potency and selectivity.

Compound Activity IC50 (nM)
Original CompoundAnticancer17
Modified Compound AEnhanced Anticancer10
Modified Compound BAnti-inflammatory25

These modifications demonstrate the potential for developing more effective therapeutic agents based on this scaffold .

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-5-9(8-12)13-10-4-2-3-6-11-10/h2-4,6,9H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDHHAHLVCSNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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